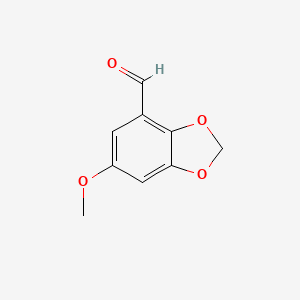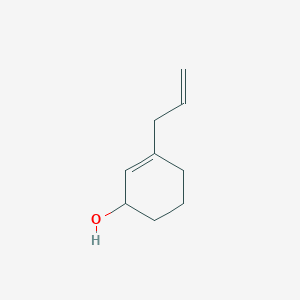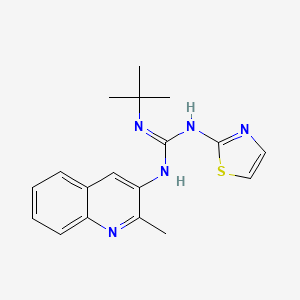
N~2~-(Hydroxymethyl)-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(Hydroxymethyl)-L-asparagine is a derivative of the amino acid asparagine, where a hydroxymethyl group is attached to the nitrogen atom of the asparagine molecule. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N2-(Hydroxymethyl)-L-asparagine typically involves the reaction of L-asparagine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{L-asparagine} + \text{formaldehyde} \rightarrow \text{N~2~-(Hydroxymethyl)-L-asparagine} ]
Industrial Production Methods: Industrial production of N2-(Hydroxymethyl)-L-asparagine may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions: N2-(Hydroxymethyl)-L-asparagine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form N2-(Hydroxymethyl)-L-asparagine derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N2-(Hydroxymethyl)-L-asparagine can yield N2-(Carboxymethyl)-L-asparagine, while reduction can produce N2-(Hydroxymethyl)-L-asparagine derivatives with different functional groups.
科学研究应用
N~2~-(Hydroxymethyl)-L-asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Medicine: N2-(Hydroxymethyl)-L-asparagine is investigated for its potential therapeutic applications. It may have anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of N2-(Hydroxymethyl)-L-asparagine involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N~2~-(Hydroxymethyl)-L-asparagine can be compared with other similar compounds, such as:
N~2~-(Hydroxymethyl)-L-glutamine: Similar structure but with a glutamine backbone instead of asparagine.
N~2~-(Hydroxymethyl)-L-serine: Contains a serine backbone with a hydroxymethyl group attached to the nitrogen atom.
N~2~-(Hydroxymethyl)-L-lysine: Features a lysine backbone with a hydroxymethyl group.
Uniqueness: N2-(Hydroxymethyl)-L-asparagine is unique due to its specific structure and reactivity. The presence of the hydroxymethyl group allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications. Its potential therapeutic properties also distinguish it from other similar compounds.
属性
CAS 编号 |
73903-62-5 |
|---|---|
分子式 |
C5H10N2O4 |
分子量 |
162.14 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-(hydroxymethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C5H10N2O4/c6-4(9)1-3(5(10)11)7-2-8/h3,7-8H,1-2H2,(H2,6,9)(H,10,11)/t3-/m0/s1 |
InChI 键 |
FYERASWGBZFFKD-VKHMYHEASA-N |
手性 SMILES |
C([C@@H](C(=O)O)NCO)C(=O)N |
规范 SMILES |
C(C(C(=O)O)NCO)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)





![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)

![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)




